6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidines . It has been synthesized and evaluated for its potential as an antidiabetic, anticancer, and antioxidant agent .
Synthesis Analysis
The synthesis of this compound involves the use of IR, 1H, 13C NMR, and mass spectral data . The structure of the compound was confirmed by single-crystal X-ray diffraction (SXRD) .Molecular Structure Analysis
The molecular structure of the compound was characterized using 1H NMR, 13C NMR, and HR-MS . The structure was further confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound has shown significant α-glucosidase inhibition activity, with IC50 values of 20.12±0.19 µM, 21.55±0.46 µM, and 24.92±0.98 µM . It also exhibited potent anticancer activity against A549 (human lung carcinoma) cell line with IC50 values of 3.64 µM, 4.73 µM, and 4.56 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are characterized by 1H NMR, 13C NMR, and HR-MS . Further details about its solubility, melting point, and other physical properties are not available in the current literature.Scientific Research Applications
Antifungal Activity
Compounds with 1H-1,2,3-triazole derivatives have been used to synthesize substances with antifungal properties. These substances can inhibit the growth of various fungi and are valuable in studying fungal infections and developing antifungal medications .
Antimicrobial Activity
Similar structures have shown antimicrobial activity against strains like Mycobacterium tuberculosis H37Rv. Research in this field could lead to new treatments for tuberculosis and other bacterial infections .
Antiviral Activity
Derivatives of 1H-1,2,3-triazole have been utilized in creating compounds with antiviral effects against viruses such as influenza A and herpes simplex virus type 1 (HSV-1). This research is crucial for developing new antiviral drugs .
Anticancer Activity
The triazole ring is a common feature in molecules that exhibit anticancer activity. These compounds can be tested against various cancer cell lines to explore their potential as cancer therapies .
Antibiotic Resistance
Compounds containing (1H-1,2,3-Triazol-1-yl)acetic acids have been synthesized to combat antibiotic-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This is a significant area of research due to the increasing problem of antibiotic resistance .
Enzyme Inhibition
These compounds can act as enzyme inhibitors, such as antagonists of monoacylglycerol lipase or inhibitors of stearoyl-coenzyme delta-9. Enzyme inhibitors are important tools in biochemistry and pharmacology for studying enzyme function and regulation .
Receptor Modulation
Triazole derivatives can serve as agonists or antagonists for various receptors like sphingosine-1-phosphate receptors. Modulating receptor activity is a key strategy in drug development for various diseases .
Heat Shock Protein Inhibition
Some triazole-containing compounds are designed to inhibit heat shock proteins (HSP90), which play a role in cancer cell survival. Inhibiting these proteins could lead to new anticancer treatments .
These fields represent just a few of the potential applications for the compound you’re interested in. Each application could be further explored with detailed research and experimentation to understand the compound’s specific effects and mechanisms of action.
Russian Journal of Organic Chemistry Royal Society of Chemistry Molecular Diversity IntechOpen
Future Directions
The compound has shown promising results as an antidiabetic, anticancer, and antioxidant agent . Future research could focus on further optimizing its synthesis, studying its mechanism of action in more detail, and conducting comprehensive toxicological studies. Clinical trials could also be considered to evaluate its therapeutic potential in humans.
properties
IUPAC Name |
6-[4-[2-(benzotriazol-1-yl)acetyl]piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-21-15(25)10-14(18-17(21)27)22-6-8-23(9-7-22)16(26)11-24-13-5-3-2-4-12(13)19-20-24/h2-5,10H,6-9,11H2,1H3,(H,18,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZZIJHKMDMYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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